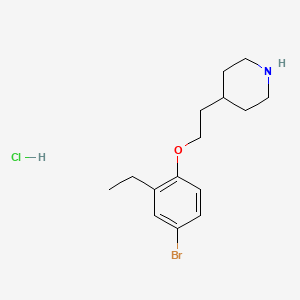

4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride

Übersicht

Beschreibung

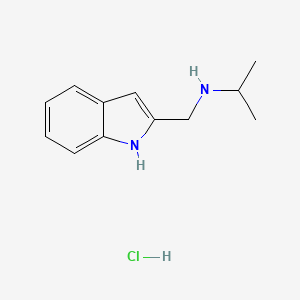

“4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride” is a chemical compound with the molecular formula C15H23BrClNO . It has a molecular weight of 348.7 g/mol .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H23BrClNO . This indicates that it contains 15 carbon atoms, 23 hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 348.7 g/mol . Unfortunately, the available resources do not provide further details on its physical and chemical properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Nucleophilic Substitution Reactions : Bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to produce various derivatives, including a piperidino derivative. Reduction of this derivative led to a mix of hydrochlorides including 5-piperidino-1,2,3,4-benzenetetraamine (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992).

Enantiomeric Resolution and Simulation Studies : Research involved enantiomeric resolution and simulation of stereomers using Chiralpak IA column. This involved studying the chiral recognition mechanism and elution order through hydrogen bonding and π–π interactions (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016).

Synthesis of Molecular Structures : The synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate was achieved by a one-pot three-component reaction, leading to the formation of H-bonded dimers in the crystal lattice (Khan, Ibrar, Lal, Altaf, & White, 2013).

Biological Properties of Piperidinopropanol Hydrochlorides : A study synthesized new compounds involving piperidinopropanol hydrochlorides and examined their antibacterial and antioxidant properties. Some of these compounds showed moderate antibacterial activity, while others exhibited high antioxidant activity (Gasparyan, Vardevanyan, Egiazaryan, Malakyan, Badzhinyan, Avakimyan, Panosyan, & Gevorgyan, 2011).

Synthesis of CCR5 Antagonists : The synthesis of a novel non-peptide CCR5 antagonist involved the use of 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene and piperidin-4-one. This process is significant in pharmaceutical research (Bi, 2015).

Material Science and Polymer Research

Copolymer Synthesis : Novel trisubstituted ethylenes, including halogen ring-trisubstituted butyl 2-cyano-3-phenyl-2-propenoates, were synthesized and copolymerized with styrene. This research is crucial for developing new materials in polymer science (Kharas, Rocus, Locke, Macke, Oh, Pagan, Phelan, Raju, Shabahang, & Weingart, 2016).

Construction of Micro-Phase Separation Structure : Research on constructing micro-phase separation structures in anion-exchange membranes based on poly(aryl piperidinium) was conducted. This is significant in the field of fuel cell technology (Du, Zhang, Yuan, & Wang, 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-[2-(4-bromo-2-ethylphenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO.ClH/c1-2-13-11-14(16)3-4-15(13)18-10-7-12-5-8-17-9-6-12;/h3-4,11-12,17H,2,5-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPXZVRGOYWWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)OCCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)

![([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1442638.png)

![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)

![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)

![[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B1442648.png)

![2-Bromothieno[2,3-b]pyridine](/img/structure/B1442659.png)